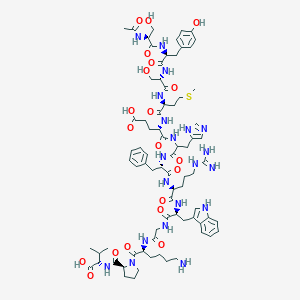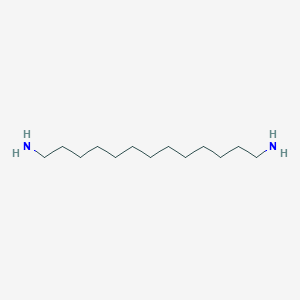
Tridecane-1,13-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecane-1,13-diamine, also known as tridecamethylenediamine, is a chemical compound with the molecular formula C13H30N2. It is a linear, aliphatic diamine that is commonly used in the synthesis of various polymers, including polyamides, polyurethanes, and polyesters. Tridecane-1,13-diamine has also been found to have potential applications in the biomedical field due to its unique chemical and physical properties.
Mécanisme D'action
The antimicrobial properties of tridecane-1,13-diamine are thought to be due to its ability to disrupt bacterial cell membranes. It has been shown to have a preferential affinity for the negatively charged bacterial membranes, leading to membrane destabilization and eventual cell death.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial properties, tridecane-1,13-diamine has also been found to have potential as a growth factor for certain cell types. It has been shown to stimulate the growth of fibroblasts and endothelial cells, suggesting potential applications in tissue engineering and regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
Tridecane-1,13-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in cell culture and animal studies. However, its hydrophobic nature can make it difficult to incorporate into aqueous solutions, which may limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for research on tridecane-1,13-diamine. One area of interest is the development of new drug delivery systems using tridecane-1,13-diamine as a carrier. Additionally, further studies on its antimicrobial properties and potential applications in wound healing and medical device coatings are warranted. Finally, investigations into its potential use as a growth factor for tissue engineering and regenerative medicine applications are also promising avenues for future research.
Méthodes De Synthèse
Tridecane-1,13-diamine can be synthesized through a variety of methods, including the reaction of 1,13-dibromotridecane with ammonia or hydrazine, or the reaction of 1,13-dichlorotridecane with ammonia or sodium azide. Another method involves the hydrogenation of 1,13-dicyanotridecane using a palladium catalyst. These methods produce high yields of tridecane-1,13-diamine with relatively simple reaction conditions.
Applications De Recherche Scientifique
Tridecane-1,13-diamine has been extensively studied for its potential applications in the biomedical field. It has been shown to have antimicrobial properties, making it a potential candidate for use in wound dressings and other medical devices. Additionally, tridecane-1,13-diamine has been found to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
14465-66-8 |
|---|---|
Nom du produit |
Tridecane-1,13-diamine |
Formule moléculaire |
C13H30N2 |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
tridecane-1,13-diamine |
InChI |
InChI=1S/C13H30N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-15H2 |
Clé InChI |
BPSKTAWBYDTMAN-UHFFFAOYSA-N |
SMILES |
C(CCCCCCN)CCCCCCN |
SMILES canonique |
C(CCCCCCN)CCCCCCN |
Synonymes |
1,13-Diaminotridecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



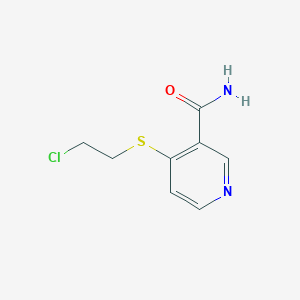
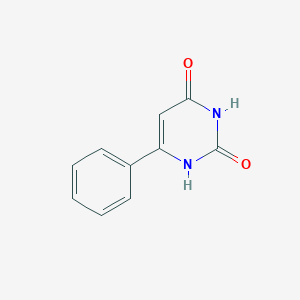
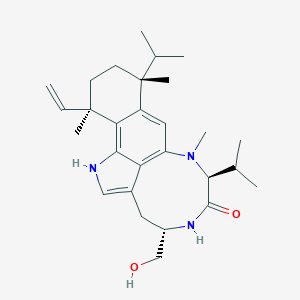
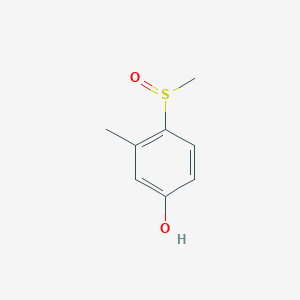
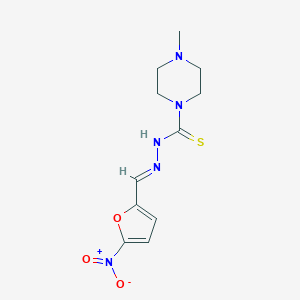
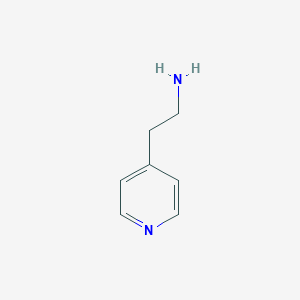
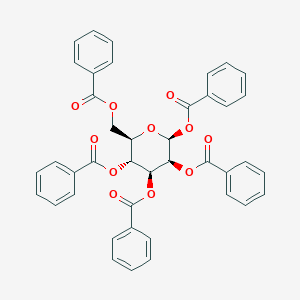

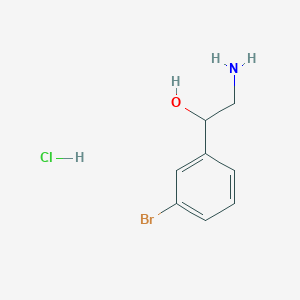
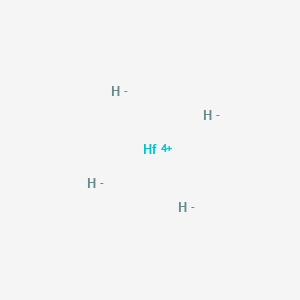
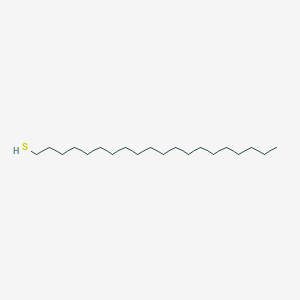
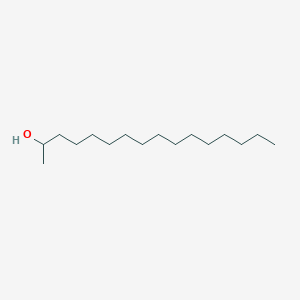
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
